

# Infigratinib-Boc: A Technical Overview for Drug Development Professionals

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## Compound of Interest

Compound Name: *Infigratinib-Boc*

Cat. No.: *B12379932*

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For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on **Infigratinib-Boc**, a derivative of the potent pan-FGFR inhibitor, Infigratinib. This guide details its chemical properties, mechanism of action, and relevant experimental considerations.

## Core Compound Specifications

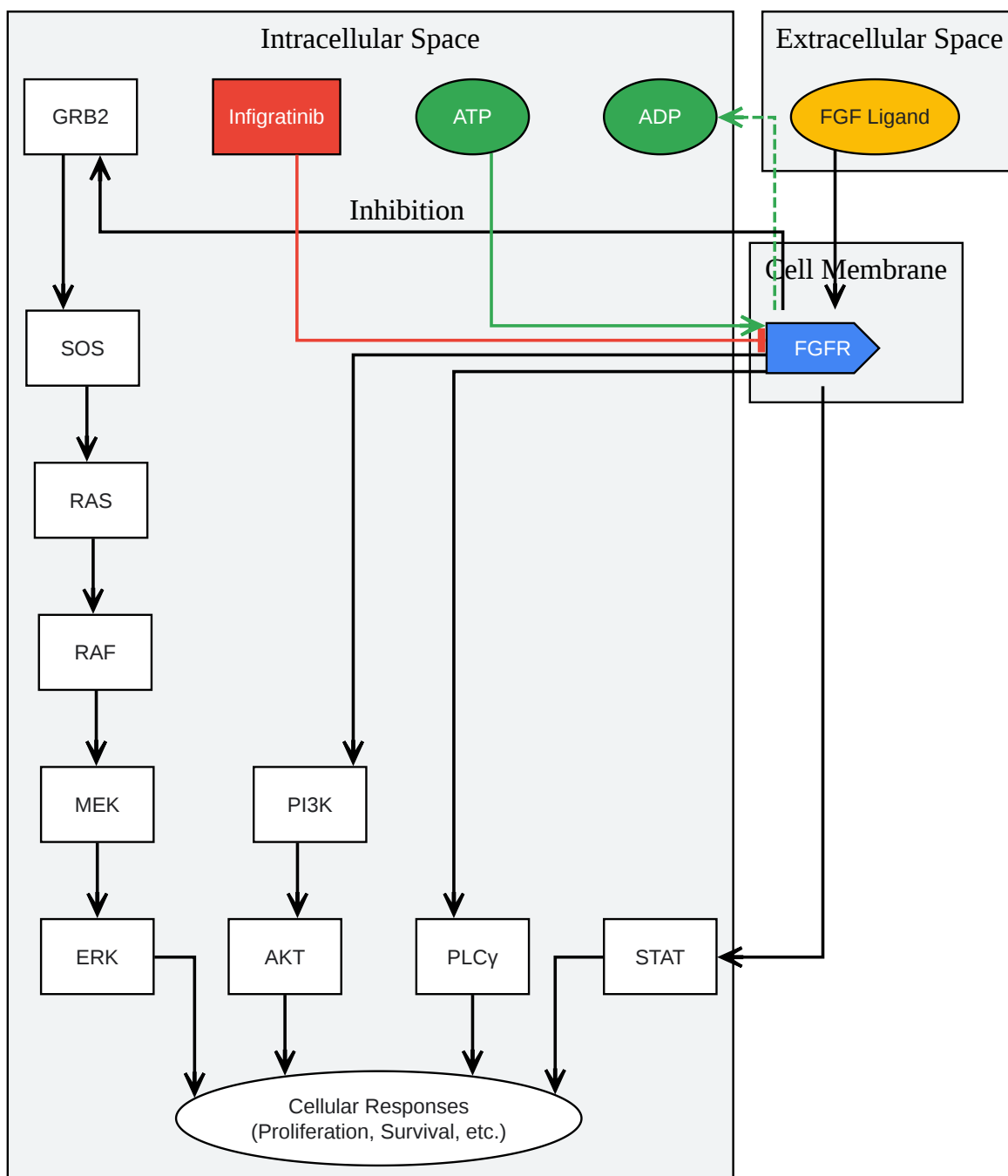
Quantitative data for **Infigratinib-Boc** is summarized in the table below, providing a clear reference for experimental planning and execution.

Parameter	Value	Reference
CAS Number	2504949-83-9	[1][2]
Molecular Weight	632.54 g/mol	[1][3][4]
Molecular Formula	C <sub>29</sub> H <sub>35</sub> Cl <sub>2</sub> N <sub>7</sub> O <sub>5</sub>	[3][5][6]

## Mechanism of Action: FGFR Inhibition

Infigratinib is an ATP-competitive inhibitor of fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases. The addition of a tert-butyloxycarbonyl (Boc) protecting group to create **Infigratinib-Boc** facilitates specific chemical syntheses and biological assays. The core mechanism of the active compound, Infigratinib, involves blocking the ATP binding site of FGFRs, thereby preventing their phosphorylation and subsequent activation of

downstream signaling pathways. This inhibition can arrest tumor growth, angiogenesis, and cell proliferation driven by aberrant FGFR signaling.



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Infigratinib's inhibition of the FGFR signaling cascade.

## Experimental Protocols

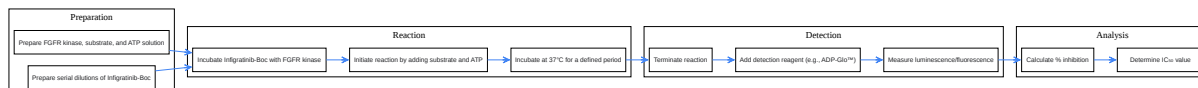
### General Solubility and Stock Solution Preparation

A common protocol for preparing stock solutions of **Infigratinib-Boc** for in vitro assays is as follows:

- Reconstitution of Lyophilized Powder: Allow the vial of **Infigratinib-Boc** to equilibrate to room temperature before opening.
- Solvent Selection: Due to its chemical nature, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.
- Stock Solution Preparation:
  - To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of **Infigratinib-Boc** (MW: 632.54), add 158.1  $\mu$ L of DMSO.
  - Vortex the solution thoroughly to ensure complete dissolution. Gentle warming and sonication can be used if necessary.
- Storage:
  - Aliquoted stock solutions should be stored at -20°C or -80°C to minimize freeze-thaw cycles.

### Hypothetical Experimental Workflow: Kinase Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of **Infigratinib-Boc** on FGFR kinases.



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Workflow for an in vitro FGFR kinase inhibition assay.

This guide provides a foundational understanding of **Infigratinib-Boc** for research and development purposes. For specific applications, further investigation into lot-specific purity and activity is recommended.

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## References

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